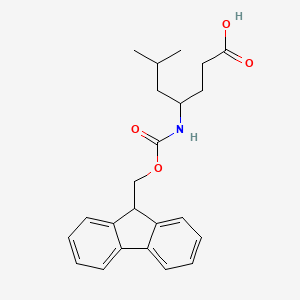

Fmoc-gamma-L-leucine

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids are amino acid derivatives that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.gov These compounds, including Fmoc-gamma-L-leucine, are instrumental in modern medicinal chemistry and drug discovery. acs.orgsigmaaldrich.com They serve as versatile structural elements for creating new therapeutic agents and functional materials. sigmaaldrich.com The introduction of unnatural amino acids can alter the three-dimensional structure of a peptide, enabling the design of drug candidates with enhanced properties such as improved stability, potency, and target selectivity. sigmaaldrich.com The fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group in peptide synthesis, safeguarding the amino group of the amino acid from unwanted reactions. This protection is crucial for the stepwise and controlled assembly of peptide chains. altabioscience.com

Significance as a Chiral Building Block in Advanced Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the synthesis of biologically active compounds. nih.govacs.org Like naturally occurring amino acids, unnatural amino acids such as this compound are chiral building blocks. sigmaaldrich.comucsb.edu This means they exist as non-superimposable mirror images, or enantiomers. ucsb.edu The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are themselves chiral. nih.gov The use of enantiomerically pure building blocks like this compound is therefore essential in the synthesis of complex molecules to ensure the desired biological activity and to avoid potential off-target effects. acs.org

Fundamental Distinctions and Research Implications of Gamma-Stereochemistry versus Alpha-Stereochemistry in Amino Acid Derivatives

The key structural difference between alpha- and gamma-amino acids lies in the position of the amino group relative to the carboxyl group. aimspress.com In alpha-amino acids, the amino group is attached to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. aimspress.com In gamma-amino acids, the amino group is attached to the gamma-carbon, which is the third carbon atom from the carboxyl group. aimspress.com

This seemingly subtle difference in the placement of the amino group has profound implications for the resulting molecular geometry and, consequently, for research applications. Peptides constructed from gamma-amino acids, or combinations of beta- and gamma-amino acids, can adopt different helical secondary structures compared to their alpha-peptide counterparts. acs.org This structural diversity allows for the design of peptidomimetics with novel folding patterns and functionalities. Furthermore, the stereochemistry of amino acid derivatives can significantly affect their biological properties, including their interaction with transporters and their metabolic fate. nih.gov For instance, research has shown that the stereoisomers of a radiolabeled amino acid analogue exhibited different uptake and efflux kinetics in cancer cells. nih.gov

Overview of Research Trajectories for Fmoc-Protected Gamma-Amino Acids

The unique structural features of gamma-amino acids have spurred various research endeavors. A significant area of investigation is the synthesis of peptides and peptidomimetics with enhanced proteolytic stability. acs.org The altered backbone structure of gamma-peptides makes them less susceptible to degradation by proteases, a major challenge in the development of peptide-based therapeutics. acs.org

Furthermore, Fmoc-protected gamma-amino acids are being utilized in the development of conformationally constrained peptides. By incorporating these building blocks, researchers can induce specific secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides and proteins. acs.org This approach is valuable for designing potent and selective ligands for various biological targets. Research has also focused on the development of efficient synthetic routes to access a diverse range of Fmoc-protected gamma-amino acid building blocks, which is crucial for expanding their application in drug discovery and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJHCXJPZXRVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc Gamma L Leucine and Its Derivatives

Asymmetric Synthesis Approaches to Gamma-Amino Acids

The stereoselective construction of the gamma-amino acid scaffold is a key challenge. Various asymmetric strategies have been developed to introduce the desired chirality at the gamma-carbon.

Catalytic Enantioselective Methodologies

Catalytic enantioselective methods offer an efficient route to chiral gamma-amino acids by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While a direct catalytic enantioselective synthesis of Fmoc-gamma-L-leucine is not extensively documented, related methodologies provide a clear pathway.

A prominent strategy involves the catalytic asymmetric C–H activation by means of carbenoid-induced C–H insertion. This approach allows for the direct functionalization of C-H bonds to form new C-C bonds with high stereocontrol. Although initial studies focused on intermolecular C-H insertions at benzylic and allylic positions, advancements have enabled regioselective insertions at methyl sites, which is relevant for the synthesis of precursors to gamma-amino acids.

Another powerful approach is the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. This method provides access to a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity, which can then be further elaborated to the corresponding gamma-amino acids.

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium Carbenoid | Alkane/Diazoester | β-Amino Ester | High | |

| Copper-Hydride Complex | Allylic Alcohol | γ-Amino Alcohol | Up to 98:2 er |

Enantioselective Michael-Type Addition Strategies

Enantioselective Michael-type additions are among the most powerful and widely used methods for the asymmetric synthesis of gamma-amino acids. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating a new stereocenter.

A particularly effective strategy is the organocatalytic Michael addition of aldehydes to nitroalkenes. This approach has been successfully applied to the synthesis of precursors for a variety of γ-amino acids. For the synthesis of a γ-leucine precursor, isovaleraldehyde (B47997) can be reacted with nitroethylene (B32686) in the presence of a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether, to yield a γ-nitro aldehyde with high enantioselectivity. Subsequent oxidation of the aldehyde to a carboxylic acid and reduction of the nitro group to an amine, followed by Fmoc protection, would yield the target this compound.

The reaction is often promoted by an acidic co-catalyst, which enhances the reaction rate and selectivity.

| Organocatalyst | Aldehyde Substrate | Michael Acceptor | Co-catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Isovaleraldehyde | Nitroethylene | 3-Nitrobenzoic acid | 93 | >95 | |

| L-Phenylalanine lithium salt | Various aldehydes | Nitroalkenes | - | Good | High | |

| Chiral Squaramides | 1,3-Dicarbonyl compounds | Nitroalkenes | - | High | Up to 97:3 er |

Gamma-Amination of Carbonyl Compounds

Direct asymmetric γ-amination of carbonyl compounds represents a conceptually straightforward approach to γ-amino acids. This can be achieved through the reaction of an enolate or enamine derived from a carbonyl compound with an electrophilic nitrogen source.

One such method involves the cinchona alkaloid-catalyzed γ-amination of α,β-unsaturated acyl chlorides with azodicarboxylates. This reaction proceeds with high yields and enantioselectivities to afford dihydropyridazinones, which can be reductively opened to yield acyclic γ-amino acid derivatives. While not demonstrated specifically for a leucine (B10760876) side chain, this methodology is general for a range of α,β-unsaturated systems.

Another approach is the biocatalytic asymmetric amination of keto acids using transaminases, which will be discussed in more detail in the chemoenzymatic synthesis section.

| Catalyst/Reagent | Carbonyl Substrate | Aminating Agent | Product Type | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid | α,β-Unsaturated Acyl Chloride | Azodicarboxylate | Dihydropyridazinone | High | |

| Transaminase | γ-Keto Acid | Amino Donor | γ-Amino Acid | >99% |

Three-Component Radical Cascade Reactions

Radical reactions offer a powerful means of forming C-C bonds under mild conditions. Three-component radical cascade reactions have emerged as an efficient strategy for the synthesis of complex molecules, including γ-amino acid derivatives, in a single step from simple precursors.

One notable example is the dual photoredox and chiral Brønsted acid-catalyzed three-component radical reaction of quinolines or pyridines with enamides and α-bromo carbonyl compounds. This method provides access to a range of valuable chiral heterocyclic γ-amino acid derivatives with high chemo-, regio-, and enantioselectivity.

Another approach involves the photoredox-catalyzed three-component reaction of secondary amines, aldehydes, and diazo compounds, which affords biologically active γ-amino acid derivatives in high yields. This process is tolerant of a broad range of functional groups and has been used in the synthesis of the therapeutic agent pregabalin. A similar photocatalyzed intermolecular carboimination of alkenes has also been reported for the synthesis of γ-amino acids.

| Catalysis System | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Photoredox/Chiral Brønsted Acid | Quinoline/Pyridine (B92270) | Enamide | α-Bromo Carbonyl | Heterocyclic γ-Amino Acid Derivative | |

| Photoredox | Secondary Amine | Aldehyde | Diazo Compound | γ-Amino Acid Derivative | |

| Energy Transfer | Alkene | Carboxylic Acid Derivative | Imine Precursor | γ-Amino Acid |

Annulation Reaction Pathways

Annulation reactions, which involve the formation of a new ring, can be employed to construct cyclic precursors that can be subsequently converted to acyclic γ-amino acids. This strategy can provide excellent stereocontrol over multiple stereocenters.

For instance, aza-[3 + 3] annulations have been developed as a unified strategy in alkaloid synthesis. This method involves the condensation of α,β-unsaturated iminium salts with vinylogous amides or urethanes, followed by a 6π-electron electrocyclic ring-closure to form substituted piperidines. These cyclic structures can potentially be elaborated and ring-opened to afford chiral γ-amino acids.

While direct application to this compound is not explicitly detailed, the stereoselective synthesis of conformationally constrained cyclic γ-amino acids has been achieved through organocatalytic Michael addition of an aldehyde to a nitrocycloalkene. Subsequent transformations could potentially lead to the desired acyclic product.

| Reaction Type | Key Reactants | Intermediate/Product | Potential Application | Reference |

| Aza-[3 + 3] Annulation | α,β-Unsaturated Iminium Salt, Vinylogous Amide | Substituted Piperidine | Precursor to γ-Amino Acids | |

| Organocatalytic Michael Addition | Aldehyde, Nitrocycloalkene | Cyclic γ-Nitro Aldehyde | Precursor to Cyclic γ-Amino Acids |

Chemoenzymatic Synthesis of Gamma-Amino Acid Derivatives

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to provide efficient and environmentally friendly routes to chiral molecules.

Transaminases, particularly ω-transaminases (ω-TA), have proven to be highly effective for the synthesis of enantiomerically pure (R)- and (S)-γ-amino acids through both kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral keto acids. For the synthesis of γ-L-leucine, a suitable γ-keto acid precursor could be subjected to an (S)-selective ω-transaminase, using an inexpensive amino donor like alanine (B10760859) or isopropylamine (B41738). The resulting γ-L-leucine could then be protected with the Fmoc group using standard chemical methods.

Lipases are another class of enzymes widely used in chemoenzymatic synthesis for the kinetic resolution of racemic esters or alcohols. A racemic ester of γ-leucine could be selectively hydrolyzed by a lipase, yielding one enantiomer as the unreacted ester and the other as the carboxylic acid, both in high enantiomeric purity. Subsequent Fmoc protection would then provide the desired this compound. This strategy has been successfully applied to the synthesis of precursors for drugs like pregabalin.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase | Asymmetric Synthesis | γ-Keto Acid | (S)-γ-Amino Acid | >99% | |

| Lipase (e.g., Novozym 435) | Kinetic Resolution (Hydrolysis) | Racemic γ-Nitro Ester | (S)-γ-Nitro Acid | 87-94% | |

| Lipase (e.g., from Pseudomonas) | Kinetic Resolution (Hydrolysis) | Racemic Amino Acid Ester | L-Amino Acid | High |

Biocatalytic One-Pot Cyclic Cascade Approaches

Biocatalytic one-pot cascades have emerged as a powerful strategy for the synthesis of complex molecules like gamma-amino acids from simpler precursors. These processes integrate multiple enzymatic steps in a single reaction vessel, avoiding the need for isolation of intermediates, which saves time, resources, and minimizes waste. One such approach involves the stereoselective synthesis of aminocarboxylic acids from fumaric acid using enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, which demonstrates broad substrate tolerance. nih.gov Another strategy combines enzymatic transamination with chemical hydrogenation in a one-pot cascade to produce branched cyclic amino acids. nih.gov These cascade reactions are highly efficient for producing enantiomerically pure amino acids. researchgate.net

Enzymatic Tandem Reactions

Enzymatic tandem reactions are a cornerstone of modern biocatalysis for amino acid synthesis. A notable example is the synthesis of γ-hydroxy-α-amino acids through a tandem aldol (B89426) addition-transamination sequence. nih.govnih.govacs.orgacs.org This two-step, one-pot reaction first uses a pyruvate (B1213749) hydratase-aldolase to create a chiral 4-hydroxy-2-oxo acid intermediate from an aldehyde and pyruvate. nih.govnih.govacs.org Subsequently, a transaminase enzyme enantioselectively introduces an amino group to yield the final γ-hydroxy-α-amino acid. nih.govnih.govacs.orgacs.org Transaminases are a primary class of enzymes used for these biocatalytic routes to amines, transferring an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net

The selection of enzymes is critical for the success of these tandem reactions. For instance, trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida is recognized for its efficiency and broad substrate tolerance in the initial aldol addition step. nih.govacs.org This is followed by amination using S-selective transaminases to ensure the desired stereochemistry of the final product. nih.govnih.gov

Optimization of Amine Donor Utilization in Biocatalysis

The efficiency of biocatalytic amination is often dependent on the choice and utilization of the amine donor. dtu.dk A key challenge is overcoming unfavorable reaction equilibria. mdpi.com Several strategies have been developed to optimize amine donor use and drive the reaction towards product formation.

One approach involves using specific amine donors that shift the equilibrium. For example, isopropylamine can be used as a donor, producing acetone (B3395972) as a byproduct that can be removed by evaporation to push the reaction forward. mdpi.com However, donors like isopropylamine can also impact enzyme stability. mdpi.com

| Amine Donor Strategy | Description | Key Enzymes Involved | Reference |

| Pyruvate Recycling | l-Ala serves as the amine donor, and the resulting pyruvate is recycled back into the initial aldol addition step. | Transaminase, Pyruvate Aldolase | nih.gov |

| Byproduct Transformation | Benzylamine is used as the amine donor, and the benzaldehyde (B42025) byproduct is converted to benzoin (B196080) by benzaldehyde lyase (BAL) to minimize equilibrium limitations. | Transaminase, Benzaldehyde Lyase (BAL) | nih.govnih.gov |

| Double Cascade Regeneration | l-Glu acts as the amine donor, and is regenerated from l-Asp via a coupled enzyme system. | Branched-chain α-amino acid aminotransferase (BCAT), Aspartate amino transferase (AspAT) | nih.govacs.orgacs.org |

| Dehydrogenase Recycling | Amino acid dehydrogenases are used for the recycling of common amine donors such as alanine, often coupled with a cofactor regeneration system. | Alanine Dehydrogenase (AlaDH), Formate Dehydrogenase (FDH) | mdpi.com |

Fmoc Protecting Group Strategies for Gamma-Amino Functionalities

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis due to its stability in acidic conditions. wikipedia.org This allows for the selective removal of other acid-labile protecting groups. wikipedia.org

Chemical Derivatization of Gamma-Amino Acids with Fmoc Reagents

The introduction of the Fmoc group onto the gamma-amino functionality is typically achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative. wikipedia.org Common reagents for this derivatization include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org

The reaction is generally performed under alkaline conditions to ensure the amino group is deprotonated and thus nucleophilic. oup.com Schotten-Baumann conditions, which involve an aqueous basic solution like sodium bicarbonate or sodium carbonate, are classic for reactions with Fmoc-Cl. total-synthesis.com Anhydrous conditions using a base like pyridine in a solvent such as dichloromethane (B109758) are also effective. total-synthesis.com Fmoc-OSu is often preferred as it is more stable and tends to produce fewer side reactions compared to the more moisture-sensitive Fmoc-Cl. total-synthesis.com The derivatization requires a buffered alkaline pH, typically above 8.0. oup.com

Retention of Stereochemical Fidelity during Fmoc Protection

A critical aspect of protecting group chemistry in amino acid synthesis is the preservation of the chiral center's integrity. The methods used for Fmoc protection are designed to be mild enough to prevent racemization. Protocols for peptide bond formation using Fmoc-amino acid chlorides have been shown to proceed with complete retention of the stereochemical integrity of the substrates. nih.gov The use of reagents like Fmoc-benzotriazoles allows for the protection of various amino acids in high yields without the formation of dipeptide or tripeptide impurities, further ensuring the fidelity of the final protected product. organic-chemistry.org

Ultrasonication-Assisted Synthesis of Fmoc-Amino Acid Chlorides

To enhance reaction rates and efficiency, ultrasonication has been successfully applied to the synthesis of Fmoc-amino acid chlorides. researchgate.net This technique significantly accelerates the reaction of an N-Fmoc amino acid with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netarkat-usa.org

Under ultrasonic irradiation, the synthesis of Fmoc-amino acid chlorides can be completed in as little as 30 minutes, a substantial reduction from the 4-5 hours required under reflux conditions or over 24 hours at room temperature. arkat-usa.org The protocol is simple, rapid, and results in good yields and high purity of the acid chloride products, which are often isolated as stable solids. researchgate.netarkat-usa.org This method is part of a greener approach to synthesis, offering efficiency and ease of workup. scielo.br The application of ultrasound has also been shown to be beneficial in the broader context of Fmoc-based solid-phase peptide synthesis, improving coupling efficiencies and reducing reaction times. researchgate.net

| Parameter | Conventional Method (Reflux) | Ultrasonication Method | Reference |

| Reaction Time | 4-5 hours | ~30 minutes | arkat-usa.org |

| Conditions | Refluxing thionyl chloride in an aprotic solvent | Sonication bath at room temperature | arkat-usa.orgscielo.br |

| Yield | Good | Good to Excellent | researchgate.netscielo.br |

| Advantages | Established procedure | Rapid, efficient, milder conditions, greener process | researchgate.netarkat-usa.orgscielo.br |

Stereochemical Control and Regioselectivity in Gamma-Amino Acid Synthesis

The synthesis of gamma-amino acids with defined stereochemistry at the Cγ position presents a significant challenge. Two predominant strategies have emerged to address this: the use of chiral auxiliaries to direct bond formations and the application of organocatalysis to facilitate enantioselective transformations. Both methodologies aim to control the facial selectivity of reactions, thereby establishing the desired stereocenters with high precision.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, often derived from readily available chiral molecules such as amino acids or terpenes, create a chiral environment that directs the approach of reagents to a prochiral center. doaj.org

A prevalent strategy involves the diastereoselective alkylation of enolates derived from chiral amides or imides. Evans oxazolidinones are a class of chiral auxiliaries that have demonstrated exceptional efficacy in controlling the stereochemistry of alkylation reactions. harvard.edu In a typical sequence for the synthesis of a gamma-amino acid precursor, a carboxylic acid derivative is first coupled to the chiral auxiliary. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes alkylation. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired chiral carboxylic acid, which can be further elaborated into the target gamma-amino acid.

While specific examples detailing the synthesis of this compound using this exact method are not extensively documented in readily available literature, the general principles can be applied. The following table illustrates the potential application of Evans-type auxiliaries in the synthesis of beta-substituted carboxylic acids, which are precursors to gamma-amino acids.

Table 1: Diastereoselective Alkylation using Evans Oxazolidinone Auxiliaries

| Entry | Electrophile | Auxiliary | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Benzyl bromide | (R)-4-benzyl-2-oxazolidinone | >99:1 |

| 2 | Allyl iodide | (S)-4-isopropyl-2-oxazolidinone | 98:2 |

| 3 | Propargyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 95:5 |

This data, while not specific to gamma-leucine, showcases the high levels of stereocontrol achievable with this methodology, which is a foundational concept for its application in the synthesis of complex chiral molecules like this compound.

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions enantioselectively. nih.gov This approach avoids the use of often toxic and expensive metal catalysts. For the synthesis of chiral gamma-amino acids, the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes is a particularly effective strategy. mdpi.comnih.gov

This reaction, often catalyzed by chiral secondary amines such as proline and its derivatives, proceeds through the formation of a transient enamine intermediate from the nucleophile and the catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting γ-nitro carbonyl compound can then be converted into the corresponding γ-amino acid through reduction of the nitro group. nih.gov

The enantioselective Michael addition of aldehydes to nitroalkenes has been shown to be a viable route for the synthesis of precursors to γ-amino acids. For instance, the reaction of isovaleraldehyde (a precursor to the leucine side chain) with a nitroalkene in the presence of a chiral diarylprolinol silyl ether catalyst can furnish the corresponding γ-nitro aldehyde with high enantioselectivity. Subsequent oxidation of the aldehyde to a carboxylic acid and reduction of the nitro group would yield gamma-leucine. The final step would involve the protection of the amino group with the Fmoc moiety.

The following table presents representative data from the organocatalytic Michael addition of aldehydes to nitroalkenes, demonstrating the high enantioselectivities that can be achieved.

Table 2: Organocatalytic Enantioselective Michael Addition to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Propanal | Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 99% |

| 2 | Isovaleraldehyde | (E)-β-Nitrostyrene | Chiral imidazolidinone | 95% |

| 3 | Butanal | Nitroethylene | Diarylprolinol silyl ether | 98% |

These organocatalytic methods offer a direct and efficient pathway to enantiomerically enriched gamma-amino acid precursors, providing a powerful alternative to chiral auxiliary-based approaches for the synthesis of compounds like this compound.

Integration of Fmoc Gamma L Leucine in Advanced Peptide Chemistry and Macromolecular Architectures

Advanced Solid-Phase Peptide Synthesis (SPPS) with Fmoc-gamma-L-Leucine Building Blocks

The incorporation of non-proteinogenic amino acids, such as gamma-amino acids, into peptide chains is a key strategy for developing novel peptides with unique structural and functional properties. This compound, with its extended backbone and bulky isobutyl side chain, presents specific challenges and opportunities in Solid-Phase Peptide Synthesis (SPPS). Advanced methodologies are required to ensure efficient deprotection and coupling steps, overcoming the steric and kinetic hurdles associated with this class of building blocks.

Kinetic Studies of Fmoc Deprotection on Gamma-Amino Acid Residues

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, and its efficiency directly impacts the yield and purity of the final peptide. nih.gov The kinetics of this deprotection can be influenced by the structure of the amino acid residue. For gamma-amino acids, the increased distance between the amine and the solid support, as well as potential conformational effects, can modulate the rate of Fmoc removal.

The standard method for Fmoc deprotection utilizes a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comacsgcipr.org The concentration of the base and the reaction time are critical parameters that must be optimized.

Kinetic studies on standard amino acids like leucine (B10760876) provide a baseline for understanding the deprotection process. For Fmoc-L-leucine, deprotection with various reagents shows high efficiency even at short reaction times. researchgate.net For instance, using 20% v/v 4-methylpiperidine (4MP), 20% v/v piperidine (PP), or 10% w/v piperazine (PZ) in DMF, deprotection of leucine is approximately 80% complete within 3 minutes and reaches full completion by 7 to 10 minutes. nih.govresearchgate.net

While specific kinetic data for this compound is not extensively detailed, the principles derived from studies on sterically similar alpha-amino acids are applicable. The longer, more flexible backbone of a gamma-amino acid might slightly alter accessibility to the Fmoc group, but significant deviations from the kinetics observed for Fmoc-L-leucine are not generally expected under standard conditions. However, for complex sequences where aggregation can occur, the choice of deprotection reagent and conditions becomes more critical. Alternatives to piperidine, such as 4-methylpiperidine or piperazine, have been shown to be effective and can sometimes mitigate side reactions. researchgate.netiris-biotech.de The use of lower concentrations of piperidine (e.g., 5%) has also been shown to achieve complete deprotection, albeit requiring slightly longer reaction times. acsgcipr.orgresearchgate.net

| Deprotection Reagent | Concentration | Time (min) | Deprotection Efficiency (%) | Source |

|---|---|---|---|---|

| Piperidine (PP) | 20% v/v in DMF | 3 | ~80% | researchgate.net |

| Piperidine (PP) | 20% v/v in DMF | 7 | >95% | researchgate.net |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 3 | ~80% | researchgate.net |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 7 | >95% | researchgate.net |

| Piperazine (PZ) | 10% w/v in DMF/Ethanol (9:1) | 3 | ~80% | researchgate.net |

| Piperazine (PZ) | 10% w/v in DMF/Ethanol (9:1) | 7 | >95% | researchgate.net |

The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism (E1cB). fiveable.mespringernature.com This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. nih.govresearchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. springernature.com

Following proton abstraction, a rapid β-elimination occurs, leading to the cleavage of the C-O bond and the formation of carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF). altabioscience.comfiveable.me The liberated N-terminal amine of the peptide is then protonated. luxembourg-bio.com The DBF intermediate is immediately trapped by the excess secondary amine in the reaction mixture to form a stable adduct (e.g., a fulvene-piperidine adduct), which prevents the DBF from causing unwanted side reactions, such as alkylating the newly deprotected amine. nih.govaltabioscience.comspringernature.com This trapping drives the deprotection reaction to completion. nih.gov The entire process occurs readily in polar solvents such as DMF, which favor the ionic intermediates. nih.govspringernature.com This mechanism is universal for all Fmoc-protected amines and is therefore directly applicable to the deprotection of this compound.

Optimized Coupling Strategies for Gamma-Amino Acid Incorporation

The formation of the amide bond between an incoming Fmoc-amino acid and the N-terminal amine of the growing peptide chain is the cornerstone of SPPS. The incorporation of gamma-amino acids like this compound can be challenging due to increased steric hindrance from the longer backbone and the side chain. cem.comresearchgate.net This necessitates the use of highly efficient coupling reagents and optimized protocols to ensure complete and racemization-free bond formation.

For difficult couplings, including those involving sterically hindered amino acids, standard carbodiimide activators may be insufficient. researchgate.net More potent coupling reagents are often required. Aminium/uronium salt-based reagents are particularly effective. sigmaaldrich.com

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) is one of the most efficient coupling reagents available. bachem.com Its high reactivity stems from the incorporation of HOAt (1-Hydroxy-7-azabenzotriazole) as the active ester leaving group. sigmaaldrich.comacs.org The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) during the coupling reaction, accelerating amide bond formation. sigmaaldrich.com This makes HATU particularly well-suited for coupling sterically demanding residues like this compound. bachem.com The combination of HATU and HOAt with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a standard protocol for overcoming difficult coupling steps. nih.govnih.gov

Other highly efficient reagents include HCTU, which incorporates the more acidic 6-Chloro-HOBt, and COMU, which is based on OxymaPure and offers enhanced safety and solubility profiles while maintaining high reactivity comparable to HATU. sigmaaldrich.combachem.com

| Reagent | Full Name | Key Feature | Typical Use Case | Source |

|---|---|---|---|---|

| HATU | 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | Based on HOAt; high reactivity due to neighboring group effect. | Sterically hindered and N-methyl amino acids. | sigmaaldrich.combachem.com |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | Based on HOBt; a reliable standard for most couplings. | Routine peptide synthesis. | bachem.com |

| HCTU | 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | Based on the more acidic 6-Cl-HOBt; higher reactivity than HBTU. | Synthesis of difficult peptides. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt based on HOBt; low risk of guanidinylation side reaction. | General and difficult couplings. | sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Based on OxymaPure; safer alternative to HOBt/HOAt reagents with high reactivity. | Microwave-accelerated SPPS and difficult sequences. | bachem.com |

The steric bulk of this compound can impede the approach of the activated carboxyl group to the resin-bound amine, slowing down the coupling reaction. cem.comnih.gov Several strategies can be employed to mitigate these effects:

Extended Coupling Times and Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help drive the reaction to completion. sigmaaldrich.com

Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids. cem.com Microwave irradiation can help overcome kinetic barriers and disrupt peptide chain aggregation, improving reagent access to the reaction site.

Use of Additives and Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and aggregation of the growing peptide chain, improving solvation and reaction efficiency. sigmaaldrich.com

Strategic Linkers: In some applications, incorporating a flexible linker residue, such as a non-cleavable β-Alanine, adjacent to a sterically demanding moiety can help reduce steric hindrance and improve accessibility for subsequent reactions or binding events. mdpi.com

By selecting highly reactive coupling reagents like HATU and employing optimized protocols such as extended reaction times or microwave assistance, the challenges associated with the steric hindrance of this compound can be effectively managed, enabling its successful incorporation into advanced peptide architectures.

Management and Prevention of Side Reactions during Gamma-Amino Acid Integration

The successful incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates careful management of potential side reactions that can compromise the yield, purity, and stereochemical integrity of the final product.

A primary concern during peptide synthesis is the maintenance of the stereochemical purity of the chiral amino acid residues. Epimerization, the change in configuration at a single stereocenter, can occur at the α-carbon of an activated amino acid. This process is primarily facilitated by the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to racemization. The susceptibility to racemization is influenced by several factors, including the structure of the amino acid, the choice of coupling reagents, and the basicity of the reaction environment.

While urethane-based protecting groups like Fmoc are designed to suppress racemization compared to other protecting groups, the risk is not entirely eliminated, especially under strongly basic conditions or during prolonged activation times. For non-standard amino acids like this compound, the general principles of stereochemical preservation apply. Key strategies to maintain stereochemical integrity include:

Choice of Coupling Reagent: The use of coupling reagents that minimize the lifetime of the highly reactive activated species or that incorporate additives to suppress oxazolone formation is crucial. Reagents based on phosphonium or uronium salts are commonly used, and the addition of bases like N,N-diisopropylethylamine (DIPEA) must be carefully controlled. Additives such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are known to reduce racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate mdpi.comfrontiersin.org.

Control of Basicity: The base used during the coupling step can abstract the α-proton of the activated amino acid, leading directly to epimerization nih.gov. The choice and concentration of the base are therefore critical. Using hindered or weaker bases can mitigate this side reaction.

Pre-activation Time: Minimizing the time the amino acid remains in its activated state before coupling (pre-activation time) can reduce the opportunity for epimerization to occur acs.org.

| Strategy | Mechanism of Action | Key Considerations |

| Use of Additives (e.g., HOBt, HOAt) | Forms an active ester intermediate that is less prone to forming a racemization-susceptible oxazolone. | Compatibility with the chosen coupling reagent and overall synthesis strategy. |

| Careful Selection of Base | Minimizes direct abstraction of the α-proton from the activated amino acid. | The base must be strong enough to facilitate the reaction but not so strong as to promote epimerization. |

| Minimized Pre-activation Time | Reduces the duration the activated amino acid is exposed to conditions that can cause epimerization. | Requires precise timing and efficient coupling protocols, often facilitated by automated synthesizers. |

This table is interactive. Users can sort columns to compare strategies.

Beyond epimerization, several other side reactions can occur during Fmoc-SPPS. The extended backbone of gamma-amino acids can influence the propensity for certain by-products.

One notable side reaction relevant to building blocks like this compound is intramolecular cyclization. For instance, in the synthesis of γ-AApeptides, which are oligomers of γ-amino acids, the use of certain building blocks as the first residue attached to the resin can lead to the formation of ketopiperazine side products. This cyclization occurs during the Fmoc deprotection step and results in the premature cleavage of the molecule from the solid support, significantly reducing the yield of the desired full-length peptide nih.gov.

General side reactions common in Fmoc-SPPS that must also be managed include:

Diketopiperazine (DKP) Formation: This occurs primarily at the dipeptide stage when the N-terminal amino group of the resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP mdpi.com. This is particularly prevalent with proline or glycine at the C-terminus mdpi.com. Strategies to mitigate DKP formation include the use of sterically hindered resins like 2-chlorotrityl chloride resin or the incorporation of the first two amino acids as a pre-formed dipeptide unit mdpi.com.

Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide. This process is catalyzed by the basic conditions of Fmoc deprotection and can lead to epimerization and the formation of β- and iso-aspartyl peptides mdpi.comfrontiersin.org. While this compound itself does not form an aspartimide, this reaction is a crucial consideration in any peptide containing both Asp and γ-amino acids.

| Side Reaction | Description | Common Mitigation Strategy |

| Ketopiperazine Formation | Intramolecular cyclization during Fmoc deprotection, leading to premature cleavage from the resin. | Careful selection of the initial building block and resin linkage. |

| Diketopiperazine (DKP) Formation | Cyclization of a resin-bound dipeptide, cleaving it from the support. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride) or dipeptide building blocks. |

| Aspartimide Formation | Backbone amide attacks the Asp side-chain ester, leading to by-products. | Use of specialized protecting groups on the preceding amino acid's backbone nitrogen. |

This table is interactive. Users can sort columns to review different side reactions and their solutions.

Utilization as a Building Block for Non-Standard Peptide Structures

The primary motivation for incorporating γ-amino acids like this compound into peptides is to control their three-dimensional structure. The additional methylene groups in the backbone increase conformational flexibility but can also be used to favor specific, non-natural secondary structures that are inaccessible to standard α-peptides.

The folding of peptides into defined secondary structures like helices, sheets, and turns is dictated by the pattern of intramolecular hydrogen bonds. The introduction of γ-amino acids alters the spacing of amide bonds along the backbone, creating opportunities for new hydrogen-bonding patterns and, consequently, novel conformations.

Helices and Turns: Research has shown that peptides composed of β- or γ-amino acids, known as foldamers, can adopt stable helical and turn structures acs.org. For example, hybrid peptides containing both α- and γ-amino acids can form distinct C12 hydrogen-bonded turn structures, which can nucleate the formation of helices and hairpins in longer sequences acs.orgroyalsocietypublishing.org. The specific conformation is highly dependent on the substitution pattern and stereochemistry of the γ-amino acid. Some constrained cyclic γ-amino acids have been shown to strongly enforce helical structures acs.orgwisc.edu, while others can promote reverse turns wisc.edu. Cyclic γ-AApeptides have been observed to form defined turn structures analogous to the type II β-turn found in proteins nih.gov.

Beta-Hairpins: A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. The turn region is critical for nucleating the hairpin fold. The conformational propensities of γ-amino acids make them attractive candidates for designing stable β-turn mimics. By replacing a dipeptide segment in the turn with a single γ-amino acid, it is possible to pre-organize the peptide backbone into the tight reversal of direction required for hairpin formation. For instance, a derivative of ornithine, which is structurally related to γ-amino acids, has been shown to be an effective template for inducing a β-hairpin conformation nih.gov.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Incorporating γ-amino acids is a key strategy in constructing these mimetics.

The increased number of backbone atoms in γ-amino acids introduces more torsional freedom, which can be counterproductive for creating a well-defined structure. However, by using γ-amino acids with built-in stereochemical constraints, this flexibility can be dramatically limited. A prominent example is gabapentin, a γ-amino acid containing a cyclohexyl ring that restricts the torsion angles of the backbone acs.orgscispace.com. This pre-organization of the backbone helps to stabilize specific folded conformations, making such residues powerful tools for designing peptidomimetics with predictable three-dimensional shapes acs.orgscispace.comresearchgate.net. These constrained building blocks reduce the entropic penalty of folding and can lock a peptide into its biologically active conformation, a critical goal in drug design. The use of this compound contributes to this field by providing a building block that extends the peptide backbone, which, when used in combination with other constrained residues, can help generate novel and stable peptidomimetic scaffolds acs.org.

Derivatization and Functionalization for Specialized Research Applications

The versatility of this compound extends beyond its role as a structural scaffold. Its chemical structure can be further modified, or "derivatized," to introduce new functionalities for a wide range of research applications. This can involve alterations to the leucine side chain or the use of the Fmoc protecting group as a handle for analysis.

Side-Chain Modification: The isobutyl side chain of leucine can be chemically altered to create novel γ-amino acid building blocks. For example, γ-methyl-L-leucine has been synthesized to create "fat" amino acids with high lipophilicity and specific space-filling properties for use in quantitative structure-activity relationship (QSAR) studies of bioactive peptides nih.gov. Similarly, methods have been developed to synthesize peptides containing γ,δ-dihydroxy-L-leucine, introducing polar hydroxyl groups onto the side chain nih.gov. Such modifications can be used to create molecular probes, attach labels (like fluorescent dyes or biotin), or modulate the pharmacological properties of a peptidomimetic.

Analytical Derivatization: The Fmoc group itself is a powerful tool for analytical purposes. The reaction of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a well-established method for derivatizing them prior to analysis by High-Performance Liquid Chromatography (HPLC) nih.govjascoinc.com. The highly UV-active fluorenyl group allows for sensitive detection. This technique is widely used for amino acid profiling and can be applied to quantify the incorporation of this compound or to analyze its purity nih.gov.

Building Blocks for Post-Translational Modifications: The principles used to create building blocks for incorporating post-translationally modified (PTM) amino acids can be applied to γ-amino acid derivatives. For instance, Fmoc-protected building blocks for phosphorylated, glycosylated, or methylated α-amino acids are commercially available and are essential for synthesizing peptides that mimic natural PTMs nih.govsigmaaldrich.com. Analogous synthetic strategies could be employed to create functionalized this compound derivatives that carry specific chemical reporters or modifications for studying biological systems.

Advanced Spectroscopic and Chromatographic Analysis of Fmoc Gamma L Leucine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Fmoc-protected amino acids, offering insights into their molecular structure in both solution and solid states.

Solution-state NMR is primarily used to confirm the chemical structure, assess the purity, and investigate the conformational dynamics of Fmoc-gamma-L-leucine in a solvated environment. One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) group, the gamma-leucine side chain, and the alpha-carbon backbone.

The ¹H NMR spectrum of a related compound, Fmoc-L-leucine, in deuterated chloroform (CDCl₃) shows distinct chemical shifts that can be used as a reference for this compound. chemicalbook.comrsc.org Protons of the Fmoc group typically resonate in the aromatic region (7.30-7.78 ppm), while the protons associated with the leucine (B10760876) moiety appear in the aliphatic region (0.84-1.72 ppm), with the alpha-proton appearing around 4.48 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-L-Leucine in CDCl₃ This table is based on data for Fmoc-L-leucine and serves as an illustrative example for the expected regions of resonance for this compound.

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic (Fmoc) | 7.74 - 7.76 |

| Aromatic (Fmoc) | 7.54 - 7.58 |

| Aromatic (Fmoc) | 7.38 - 7.40 |

| Aromatic (Fmoc) | 7.30 - 7.31 |

| NH (Amide) | 5.21 |

| CH (alpha-proton) | 4.48 |

| OCH₂ (Fmoc) | 4.41 |

| CH (Fmoc) | 4.21 |

| CH₂ (beta-protons) | 1.56 - 1.72 |

| CH (gamma-proton) | 1.68 |

| CH₃ (delta-protons) | 0.84 - 0.95 |

Data sourced from ChemicalBook. chemicalbook.com

For unambiguous assignment and detailed conformational analysis, two-dimensional (2D) NMR techniques are employed. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing critical data to determine the three-dimensional structure and preferred conformations of the molecule in solution. nih.gov

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of this compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR can distinguish between different crystalline polymorphs, which may exhibit distinct physical properties. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

A key application of ssNMR is the analysis of intermolecular interactions, particularly hydrogen bonding. The chemical shifts of nuclei involved in hydrogen bonds (e.g., the amide proton and carbonyl carbon) are sensitive to the geometry and strength of these interactions. By analyzing these shifts, the hydrogen-bonding network within the crystal lattice can be mapped. Furthermore, specific isotopic labeling of the leucine moiety with ¹³C or ¹⁵N can simplify spectra and allow for the measurement of precise internuclear distances, providing unambiguous restraints for structural determination in the solid state. nih.govcortecnet.com

In the solid state, the chemical shift is an anisotropic interaction, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. nih.govblogspot.com This anisotropy is described by the chemical shift tensor, a second-rank tensor with three principal components (δ₁₁, δ₂₂, δ₃₃). nih.gov The analysis of these principal values provides detailed information about the local electronic environment and symmetry around a specific nucleus. nih.govnih.gov

For quadrupolar nuclei (those with spin I > 1/2), such as the ¹⁴N atom in the amide linkage of this compound, there is an additional interaction between the nuclear quadrupole moment and the local electric field gradient (EFG). berkeley.edu This interaction is described by the quadrupolar tensor. Advanced 2D ssNMR experiments can be used to correlate the chemical shift and quadrupolar tensors. berkeley.eduweizmann.ac.il Determining the principal values of these tensors and their relative orientations provides a highly detailed description of the molecular and electronic structure at the atomic level. weizmann.ac.il

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives. Due to the lack of a strong native chromophore or fluorophore in many amino acids, pre-column derivatization is a common strategy to enhance detection sensitivity.

The derivatization of gamma-L-leucine with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely adopted method for HPLC analysis. nih.govnih.gov FMOC-Cl reacts with the primary amine group of the amino acid under alkaline conditions (pH ≥ 8.0) to form a highly fluorescent and stable Fmoc-adduct. researchgate.netoup.comresearchgate.net This reaction imparts a strongly UV-absorbing and fluorescent fluorenyl group to the molecule, allowing for highly sensitive detection. The increase in sensitivity with fluorescence detection can be more than three orders of magnitude compared to standard UV absorbance detection. researchgate.net The resulting derivative is well-suited for separation using reversed-phase HPLC. nih.gov

Table 2: Typical Conditions for Pre-Column Derivatization with FMOC-Cl

| Parameter | Condition | Purpose/Reference |

| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile | Forms a fluorescent derivative with amines. oup.com |

| Buffer | Borate Buffer | Maintains alkaline pH required for the reaction. oup.comresearchgate.net |

| pH | 8.0 - 10.0 | Ensures deprotonation of the amine for nucleophilic attack. oup.comresearchgate.net |

| Reaction Time | 5 - 20 minutes | Allows for complete derivatization. nih.govoup.com |

| Quenching Agent | 1-amino-adamantane (ADAM) or Glycine | Reacts with excess FMOC-Cl to prevent interference. researchgate.netoup.com |

Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for Detection

Automation of Derivatization Processes

The derivatization of amino acids is a critical step for enhancing their detection and separation in chromatographic analyses. Automation of this process offers significant advantages in terms of reproducibility, speed, and reduced manual labor. Modern HPLC systems can be programmed to perform pre-column derivatization automatically within the autosampler. axionlabs.comshimadzu.com

This automated process typically involves the precise mixing of the amino acid sample with derivatizing reagents, such as o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for secondary amines, in a borate buffer. axionlabs.comagilent.comnih.gov The entire sequence, from reagent addition and mixing to injection onto the column, is executed by an injector program. agilent.com This minimizes variability associated with manual procedures and allows for unattended analysis of multiple samples. axionlabs.comnih.gov The reaction times are typically short, often around 3.5 minutes, after which the reaction can be quenched before injection. agilent.com The automation of derivatization significantly improves the accuracy and reproducibility of quantitative amino acid analysis. axionlabs.com

Table 1: Example of an Automated Derivatization Program for Amino Acids

| Step | Action | Volume | Details |

|---|---|---|---|

| 1 | Draw Borate Buffer | 12.5 µL | Alkalinizes the sample. |

| 2 | Draw Sample | 5.0 µL | Contains the amino acid to be derivatized. |

| 3 | Mix | 17.5 µL | Mixed in air, 5 times at maximum speed. |

| 4 | Wait | - | 0.2 minutes for initial reaction. |

| 5 | Draw OPA Reagent | 2.5 µL | For derivatization of primary amines. |

| 6 | Mix | 20.0 µL | Mixed in air, 10 times at maximum speed. |

| 7 | Draw FMOC Reagent | 5.0 µL | For derivatization of secondary amines. |

| 8 | Mix | 25.0 µL | Mixed in air, 10 times at maximum speed. |

| 9 | Draw Water | 5.0 µL | To quench the reaction. |

| 10 | Mix | Max Volume | Mixed in air, 8 times at maximum speed. |

| 11 | Inject | - | The derivatized sample is injected onto the HPLC column. |

This table is a generalized representation of an automated derivatization program. Specific parameters may vary depending on the instrument and application. axionlabs.com

Chiral HPLC for Enantiomeric Purity and Resolution

The determination of enantiomeric purity is a critical quality attribute for Fmoc-amino acids used in peptide synthesis, as stereoisomeric impurities can lead to undesired pharmacological or toxicological effects. nih.govrsc.org Chiral HPLC is a powerful technique for separating enantiomers and accurately quantifying the enantiomeric excess (ee). phenomenex.com For many applications, an enantiomeric purity of >99.0% ee is required, with some demanding ≥99.8% ee. phenomenex.com

The success of chiral HPLC relies on the use of chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers. A variety of CSPs have been developed and are effective for the separation of Nα-Fmoc protected amino acids.

Polysaccharide-based CSPs: These are among the most widely used CSPs for the enantioseparation of Fmoc-amino acids. phenomenex.comphenomenex.com Derivatives of cellulose and amylose, such as cellulose phenylcarbamates, are coated or bonded to a silica support. yakhak.org These phases can operate in both normal-phase and reversed-phase modes, offering broad applicability. phenomenex.comphenomenex.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. scas.co.jp

Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic glycopeptides like teicoplanin and vancomycin are also highly effective for separating N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and reversed-phase systems. sigmaaldrich.comsigmaaldrich.com Their multimodal capability allows for the separation of a broad spectrum of acidic, basic, and amphoteric racemates. sigmaaldrich.com

Cinchona Alkaloid-based CSPs: Quinine-based zwitterionic and anion-exchanger type CSPs have demonstrated successful enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov These separations are typically performed under hydro-organic or polar-ionic conditions, and the principles of ion-exchange chromatography play a significant role in the separation mechanism. nih.gov

Crown Ether-based CSPs: Chiral stationary phases incorporating crown ethers are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

The choice of mobile phase composition is critical for achieving optimal enantioseparation. For polysaccharide-based CSPs in reversed-phase mode, a combination of acetonitrile and an acidic additive like trifluoroacetic acid (TFA) is often effective for separating Fmoc-amino acid derivatives. phenomenex.com The mobile phase solvent polarity plays a major role in the chiral recognition events. rsc.org

For Cinchona alkaloid-based CSPs, hydro-organic mobile phases (e.g., water/methanol) or polar-ionic mobile phases (e.g., methanol/acetonitrile) containing additives like triethylamine (TEA) and formic acid (FA) are employed to modulate retention and selectivity. nih.gov In all observed cases with these CSPs, the D-enantiomers of Nα-Fmoc amino acids eluted before the L-enantiomers. nih.gov

Table 2: Research Findings on Chiral Separation of Fmoc-Amino Acids

| Fmoc-Amino Acid | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Elution Order |

|---|---|---|---|---|---|

| Fmoc-Leucine | Quinine-based Zwitterionic (ZWIX(+)) | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | >1.5 (Baseline) | ~1.3 | D then L |

| Fmoc-Phenylalanine | Quinine-based Anion-Exchanger (QN-AX) | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | >5.0 | ~1.6 | D then L |

| Fmoc-Aspartic acid(OtBu) | Quinine-based Anion-Exchanger (QN-AX) | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | >5.0 | ~2.0 | D then L |

| Fmoc-Leucine | Lux Cellulose-2 | ACN / 0.1% TFA in H₂O | >1.5 | Not specified | Not specified |

| Fmoc-Isoleucine | Lux Cellulose-2 | ACN / 0.1% TFA in H₂O | >1.5 | Not specified | Not specified |

Data in this table is compiled from studies on various Fmoc-amino acids to illustrate typical separation parameters and may not be specific to this compound. nih.govphenomenex.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable tool for the characterization of synthetic products and intermediates in peptide chemistry. It provides crucial information on molecular weight, structure, and purity.

MS, particularly when coupled with a separation technique like HPLC (LC-MS), allows for the confirmation of the molecular weight of this compound and its derivatives. Electrospray ionization (ESI) is a common ionization technique used for these analyses. beilstein-journals.orgnih.gov The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the identity of the compound. nih.gov

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov Analysis of these fragment ions can confirm the structure of the amino acid and the presence of the Fmoc protecting group. For instance, Fmoc-derivatives yield several amino acid-specific fragment ions which can be used for identification. nih.gov

During Fmoc-based peptide synthesis, various errors can occur, such as incomplete deprotection or the deletion or addition of an amino acid. nih.govnih.gov Mass spectrometry is a primary method for assessing the accuracy of peptide synthesis and identifying these errors. nih.govacs.org By comparing the measured molecular weight of the synthesized product with the expected molecular weight, discrepancies can be quickly identified. nih.gov

For example, a molecular weight difference of -18 Da might indicate dehydration. nih.gov The absence of an expected amino acid residue (deletion) or the presence of an extra one (double addition) will result in a mass difference corresponding to the molecular weight of that amino acid. researchgate.net These types of impurities can be readily detected and quantified using LC-MS, ensuring the quality of the final peptide product. researchgate.net

Table 3: Common Synthesis Errors in Fmoc Chemistry and their Mass Spectrometric Signature

| Synthesis Error | Description | Mass Difference from Expected Peptide |

|---|---|---|

| Amino Acid Deletion | An amino acid is missing from the peptide chain. | - (Molecular Weight of the missing amino acid - 18.01) |

| Double Addition | An extra amino acid is incorporated into the peptide chain. | + (Molecular Weight of the extra amino acid - 18.01) |

| Incomplete Deprotection | A protecting group (e.g., from the side chain) is not removed. | + (Molecular Weight of the protecting group) |

| Dehydration | Loss of a water molecule. | -18.01 Da |

Computational and Theoretical Studies of Fmoc Gamma L Leucine Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from the conformational preferences of a single molecule to the complex processes of self-assembly.

For instance, studies on peptides containing various amino acids have shown that even subtle changes in the amino acid sequence can lead to significant differences in preferred conformations. acs.org While direct conformational analysis studies specifically on Fmoc-gamma-L-leucine are not extensively documented in the provided results, the principles from related systems are applicable. The introduction of the bulky Fmoc group and the gamma-amino acid structure will impose specific steric constraints, influencing the torsional angles of the peptide backbone and the side chain. These conformational preferences are crucial in determining how individual molecules interact with each other.

Key Findings from Conformational Analysis of Related Systems:

| System | Key Findings | Reference |

|---|---|---|

| Peptides with L-leucine derivatives | The presence of scaffolds can act as reverse turn promoters. | researchgate.net |

| Isomeric tripeptides | Different isomers adopt distinct preferred molecular conformations. | acs.org |

MD simulations are instrumental in visualizing and understanding the mechanisms behind the self-assembly of amphiphilic molecules like Fmoc-amino acids into larger ordered structures such as hydrogels. mdpi.com These simulations can model the aggregation process, revealing how intermolecular forces drive the formation of nanostructures. acs.org The self-assembly of Fmoc-dipeptides, for example, is known to be influenced by the primary structures of the amino acids and the resulting secondary structure arrangements, such as alpha-helices or beta-sheets. researchgate.net

Simulations of Fmoc-peptide systems often show that the process is initiated by the hydrophobic collapse of the aromatic Fmoc groups, driven by π-π stacking interactions, followed by the arrangement of the peptide backbones to form hydrogen bonds. acs.orgresearchgate.net This leads to the formation of fibrillar structures that entangle to form a hydrogel network. researchgate.netfrontiersin.orgmdpi.com The solvent also plays a critical role, and simulations can elucidate how solvent-gelator interactions affect the stability and morphology of the self-assembled structures. acs.org

The stability and properties of self-assembled materials are governed by a delicate balance of noncovalent intermolecular interactions. Computational models can predict and quantify these interactions, which include:

Hydrogen Bonding: A primary driving force in the self-assembly of many peptide-based systems, forming the backbone of β-sheet-like structures. mdpi.comacs.org

π-π Stacking: The interaction between the aromatic fluorenyl rings of the Fmoc groups is a significant contributor to the aggregation of these molecules. mdpi.comacs.orgresearchgate.net

Electrostatic Interactions: Depending on the pH and the specific amino acids involved, electrostatic attractions or repulsions can play a crucial role in the assembly process. mdpi.com

Molecular dynamics simulations can map out these interactions and provide insights into how they collectively contribute to the formation and stabilization of the final supramolecular architecture. acs.orgacs.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations provide a more fundamental understanding of molecular systems by solving the electronic Schrödinger equation. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and predict various molecular properties with high accuracy. mdpi.comconicet.gov.arnih.gov

Quantum chemical methods can be used to understand the electronic properties of this compound, such as the distribution of electron density and the nature of the molecular orbitals. This information is valuable for understanding its reactivity and how it interacts with other molecules. For example, DFT calculations can be used to study deprotection kinetics in peptide synthesis. researchgate.netmdpi.com

While specific studies on the reaction mechanisms of this compound were not found, quantum chemistry is a powerful tool for investigating such processes in general. It can be used to model transition states and calculate activation energies, providing a detailed picture of reaction pathways. escholarship.org

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate or refine molecular structures. ualberta.ca For instance, DFT calculations have been successfully used to compute the ¹⁷O NMR parameters for Fmoc-protected amino acids. ualberta.ca

By calculating properties like NMR chemical shifts and quadrupolar coupling constants for a proposed structure, and comparing them to experimental solid-state NMR data, researchers can confirm the local environment of specific atoms within the molecule. ualberta.caresearchgate.net This synergy between theoretical predictions and experimental measurements is a powerful approach for detailed structural characterization.

Example of Predicted vs. Experimental NMR Parameters for a Related System:

| Compound | Nucleus | Calculated Parameter (unit) | Experimental Parameter (unit) | Reference |

|---|---|---|---|---|

| Fmoc-L-isoleucine | ¹⁷O (C=O) | δiso = 285 ppm, Cq = 2.4 MHz | δiso = 288 ppm, Cq = 2.5 MHz | ualberta.ca |

This table demonstrates the high level of accuracy that can be achieved with modern computational methods in predicting spectroscopic properties, thereby aiding in the structural elucidation of complex molecules like this compound.

Computational Approaches for Peptide Synthesis Prediction and Optimization

While computational tools specifically calibrated for Fmoc-γ-L-leucine are still an emerging area of research, the foundational principles are derived from models developed for standard Fmoc-based SPPS. These models primarily use machine learning and deep learning to predict the likelihood of a successful synthesis based on the peptide sequence. acs.orgacs.org

A prominent approach involves training machine learning models on large datasets of synthesized peptides. acs.orgkcl.ac.uk For instance, the Peptide Synthesis Score (PepSySco) model was developed by analyzing over 1,900 mass spectrometry spectra from crude peptide products to identify correlations between amino acid sequence features and synthesis success. acs.orgmpg.de Such models learn to recognize patterns associated with difficult couplings or the formation of by-products.

Another strategy employs deep learning to analyze real-time analytical data from automated synthesizers. By processing time-resolved UV-vis data from Fmoc deprotection reactions, these models can predict the efficiency of each cycle and identify issues like aggregation as they occur. rsc.org

For non-proteinogenic amino acids like Fmoc-γ-L-leucine, these predictive frameworks would need to be adapted. The inclusion of a γ-amino acid alters the peptide backbone's stereochemistry and flexibility, which are critical factors in synthesis efficiency that are not fully captured by models trained solely on the 20 proteinogenic amino acids. researchgate.net Current research is exploring multi-objective Bayesian optimisation and the use of molecular fingerprints in machine learning to better handle the diversity of non-proteinogenic amino acids. rsc.orgresearchgate.net

Identifying Problematic Sequences for Accurate Synthesis

A key application of computational models is the a priori identification of "problematic" or "difficult" sequences that are prone to synthesis failure. These failures often stem from two main sequence-dependent issues: steric hindrance and interchain aggregation. The incorporation of Fmoc-γ-L-leucine can influence both of these factors.

Steric Hindrance: The bulkiness of the Fmoc protecting group combined with the side chains of the growing peptide can hinder the approach of the next amino acid, leading to incomplete coupling reactions. While the leucine (B10760876) side chain itself is standard, the gamma-position of the amine group in Fmoc-γ-L-leucine alters the spacing and geometry of the backbone, which could potentially alleviate or exacerbate steric challenges depending on the surrounding sequence.

Aggregation: During SPPS, peptide chains attached to the solid support can aggregate via intermolecular hydrogen bonding, forming β-sheet-like structures that are inaccessible to reagents. This is a primary cause of failed synthesis for many sequences. Computational models predict aggregation propensity based on amino acid composition and sequence patterns. The introduction of a γ-amino acid disrupts the regular backbone pattern required for typical β-sheet formation, which could hypothetically reduce aggregation. However, it could also introduce new, unforeseen folding patterns that might also lead to aggregation. researchgate.net

Studies have identified several factors that contribute to a sequence being classified as problematic. Longer peptides (over 12 amino acids) are significantly more likely to fail synthesis. acs.org The specific biochemical properties of the amino acids involved also play a crucial role.

Table 1: Factors Influencing Peptide Synthesis Success and Hypothetical Impact of this compound

| Feature | General Finding for α-Peptides | Hypothetical Implication for Fmoc-γ-L-Leucine |

|---|---|---|

| Peptide Length | Synthesis success decreases significantly for peptides >12 amino acids. acs.org | The increased backbone length per residue may lower the threshold for aggregation-related issues. |

| Aggregation | Hydrophobic residues and alternating polar/nonpolar patterns can promote aggregation. | The altered backbone spacing may disrupt typical β-sheet aggregation but could introduce other stable, non-productive conformations. researchgate.net |

| Steric Hindrance | Bulky adjacent residues (e.g., Val, Ile) can slow coupling kinetics. | The increased distance from the peptide backbone to the Fmoc group of the incoming γ-amino acid might reduce steric clash. |

| Secondary Structure | Formation of stable secondary structures on-resin can impede reagent access. | γ-amino acids are known to induce unique helical and turn structures (foldamers), which could either prevent or cause synthesis problems. researchgate.net |

Analysis of Synthesis Errors and By-product Formation

Computational analysis of mass spectrometry data from crude peptide products is a powerful tool for identifying and quantifying common synthesis errors. These errors typically manifest as deletion sequences (missing an amino acid) or capping (termination of the chain), often resulting from incomplete coupling or deprotection steps. acs.orgkcl.ac.uk

Common by-products in Fmoc chemistry include those arising from side reactions with specific amino acids. For example, aspartic acid can lead to aspartimide formation, a reaction that results in a mixture of by-products including α- and β-aspartyl peptides. nih.gov Cysteine synthesis can be complicated by base-catalyzed β-elimination. acs.org

For this compound, while specific by-products are not extensively documented in computational literature, analysis of related structures suggests potential side reactions. A primary concern for γ-amino acids is the potential for intramolecular cyclization to form a γ-lactam. This is a known side reaction for other amino acids where a five-membered ring can be formed. dovepress.com The formation of a six-membered γ-lactam from a γ-amino acid is a thermodynamically feasible side reaction that could lead to a capped and truncated peptide.

Computational models analyze mass spectra for discrepancies between the expected molecular weight and the observed peaks. These mass shifts can be correlated with known side reactions.

Table 2: Common Synthesis Errors and Potential By-Products Involving γ-Amino Acids

| Error Type | Description | Common Mass Shift (Da) | Potential Relevance to Fmoc-γ-L-Leucine |

|---|---|---|---|

| Deletion | One or more amino acids are missing from the final sequence due to failed coupling. acs.org | Varies (e.g., -113 for Leu) | Could occur if the coupling of Fmoc-γ-L-Leu or the subsequent amino acid is sterically hindered or slowed by local peptide structure. |

| Dehydration | Loss of a water molecule. mpg.de | -18 | A common artifact in mass spectrometry; can also indicate aspartimide formation. mpg.de |

| Double Insertion | Faulty addition of two amino acids in one step. acs.org | Varies (e.g., +113 for Leu) | Less common but indicates a process control failure. |